3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride
Overview
Description
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride is a chemical compound with the molecular formula C11H16N2O2•2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and 4-pyridinemethanamine.
Formation of Intermediate: The initial step involves the reaction of 3-methyl-2-butanone with 4-pyridinemethanamine under controlled conditions to form an intermediate compound.
Hydrolysis and Purification: The intermediate is then subjected to hydrolysis, followed by purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-3-[(pyridin-4-ylmethyl)amino]butanoic acid
- **3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid
- **3-Methyl-2-[(pyridin-4-ylmethyl)amino]pentanoic acid
Uniqueness
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride is unique due to its specific substitution pattern on the butanoic acid backbone and the presence of the pyridine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-2-(pyridin-4-ylmethylamino)butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-3-5-12-6-4-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVOWASCGONEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=NC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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